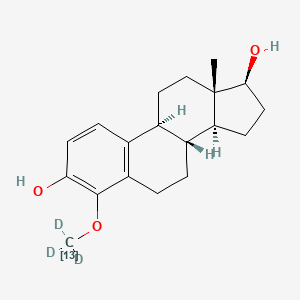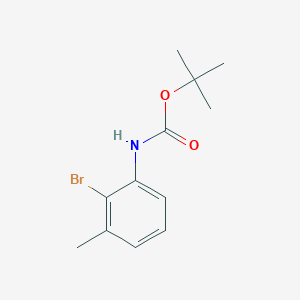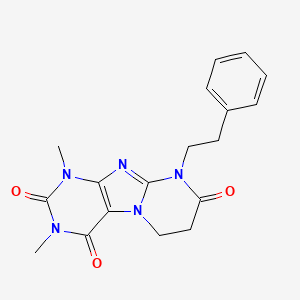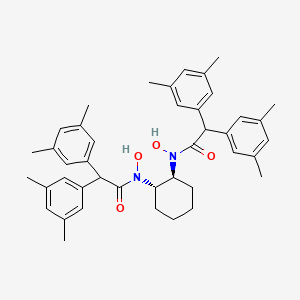![molecular formula C14H10BrNO2 B12053833 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene CAS No. 7560-36-3](/img/structure/B12053833.png)
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene is an organic compound characterized by the presence of a bromophenyl group and a nitrobenzene group connected through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzene, undergoes bromination to form bromobenzene.
Nitration: Bromobenzene is then nitrated to produce 4-bromonitrobenzene.
Ethenylation: The final step involves the ethenylation of 4-bromonitrobenzene using appropriate reagents and conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethenyl linkage can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups such as hydroxyl, alkyl, or aryl groups.
Applications De Recherche Scientifique
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromophenyl group can engage in electrophilic or nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
- 4-[(E)-2-(4-bromophenyl)ethenyl]-1,2-dimethoxybenzene
- 1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene
Uniqueness: 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene is unique due to the presence of both a bromophenyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
7560-36-3 |
|---|---|
Formule moléculaire |
C14H10BrNO2 |
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+ |
Clé InChI |
DFAOJKUHONBIMN-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)

![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)

![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)



